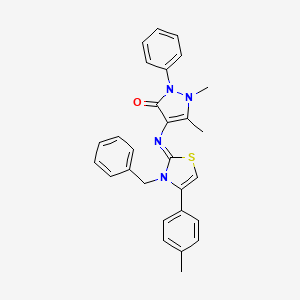
n-Hexanesulphonylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexanesulphonylacetonitrile is an organic compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . It is characterized by the presence of a sulfonyl group attached to a hexane chain and an acetonitrile group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Hexanesulphonylacetonitrile can be synthesized through the reaction of hexanesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonylacetonitrile bond.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Hexanesulphonylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted acetonitriles.
Scientific Research Applications
n-Hexanesulphonylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of n-hexanesulphonylacetonitrile involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- n-Hexyl cyanomethyl sulfone
- n-Hexylsulphonylacetonitrile
- Acetonitrile, 2-(hexylsulfonyl)-
Uniqueness
n-Hexanesulphonylacetonitrile is unique due to its specific combination of a sulfonyl group and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
203310-42-3 |
|---|---|
Molecular Formula |
C8H16NO2S+ |
Molecular Weight |
190.29 g/mol |
IUPAC Name |
N-hexylsulfonylacetonitrilium |
InChI |
InChI=1S/C8H16NO2S/c1-3-5-6-7-8-12(10,11)9-4-2/h3,5-8H2,1-2H3/q+1 |
InChI Key |
UZLCXPPRXFKZSC-UHFFFAOYSA-N |
SMILES |
CCCCCCS(=O)(=O)CC#N |
Canonical SMILES |
CCCCCCS(=O)(=O)[N+]#CC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2729022.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2729023.png)
![2-(benzylsulfanyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2729025.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2729027.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methoxybenzamide](/img/structure/B2729029.png)



![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)
![5-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2729040.png)
